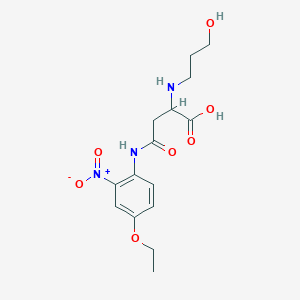
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, commonly known as ENPA-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. ENPA-4 is a small molecule inhibitor that has shown promising results in the inhibition of certain enzymes involved in the progression of cancer and other diseases.
Scientific Research Applications
Vibrational Spectroscopic and Supramolecular Studies
A study by Fernandes et al. (2017) involved the analysis of a chloramphenicol derivative similar in structure to the compound of interest. The research utilized vibrational spectroscopy and DFT calculations to explore the compound's crystal structure and the role of hydrogen bonds in its molecular interactions. This study highlights the importance of spectroscopic methods in understanding the molecular properties of complex organic compounds (Fernandes et al., 2017).
Synthesis and Optical Properties for β-Amyloid Detection
Fa et al. (2015) synthesized a fluorescent probe based on a derivative of the compound, aiming to detect β-amyloid aggregates, which are crucial for Alzheimer’s disease diagnosis. The probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a potential tool for molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Antioxidant Properties of Derivatives
Research by Stanchev et al. (2009) on 4-hydroxycoumarin derivatives, structurally related to the compound , aimed to assess their antioxidant activity. The study found that certain derivatives exhibit significant scavenging activity, suggesting potential applications in developing antioxidant agents (Stanchev et al., 2009).
Antifungal and Antibacterial Activities
A study by Sirajuddin et al. (2020) focused on the synthesis of Sn(IV) complexes with a ligand structurally similar to the compound of interest, demonstrating significant antifungal and antibacterial capabilities. This research opens avenues for the development of new antimicrobial agents using such compounds (Sirajuddin et al., 2020).
Peptide Synthesis Applications
Gorbunova et al. (1991) proposed using a related compound as a protecting group in peptide synthesis. This research highlights the compound's potential utility in the synthesis of peptides, illustrating its versatility in organic synthesis (Gorbunova et al., 1991).
properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7/c1-2-25-10-4-5-11(13(8-10)18(23)24)17-14(20)9-12(15(21)22)16-6-3-7-19/h4-5,8,12,16,19H,2-3,6-7,9H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOATONODACYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

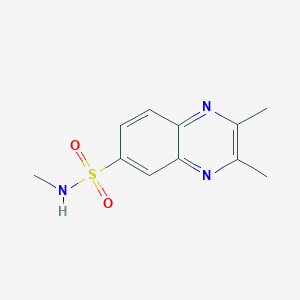
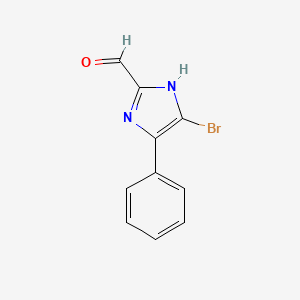
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

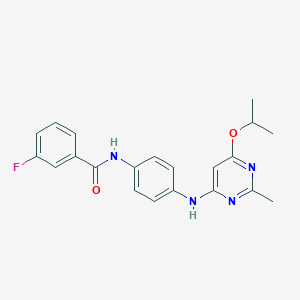
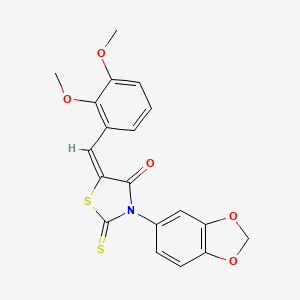
![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)

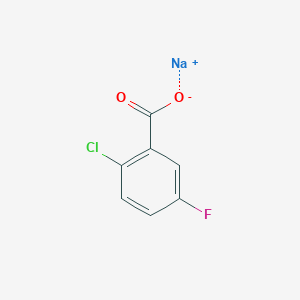
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)